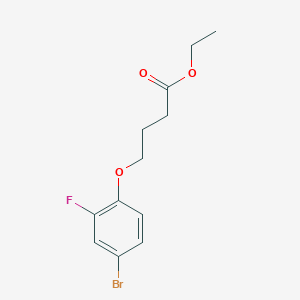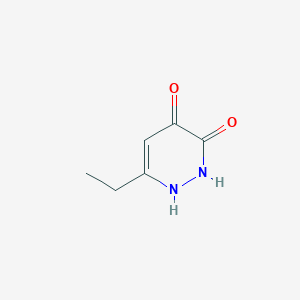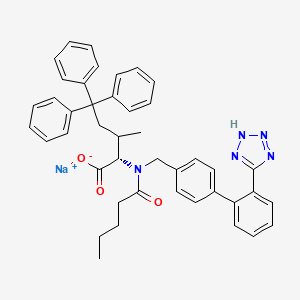![molecular formula C14H18N4 B12639283 N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine CAS No. 921988-75-2](/img/structure/B12639283.png)
N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine is a chemical compound known for its unique structural properties and applications in various fields. This compound contains a cyano group, an ethenylphenyl group, and a trimethylguanidine moiety, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate. This method is widely used due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine for condensation reactions . The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various substituted cyanoacetamides and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyanoacetamides and guanidine derivatives, such as:
- 2-Cyano-N-(4-nitrophenyl)acetamide
- N-Cyano-N-phenyl-p-toluenesulfonamide
Propiedades
Número CAS |
921988-75-2 |
|---|---|
Fórmula molecular |
C14H18N4 |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
2-cyano-1-[(4-ethenylphenyl)methyl]-1,3,3-trimethylguanidine |
InChI |
InChI=1S/C14H18N4/c1-5-12-6-8-13(9-7-12)10-18(4)14(16-11-15)17(2)3/h5-9H,1,10H2,2-4H3 |
Clave InChI |
IIAGBZBGBPWFMZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NC#N)N(C)CC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)

![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)


![3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12639238.png)

![Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12639243.png)
![1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide](/img/structure/B12639254.png)
![(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12639267.png)
![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)

